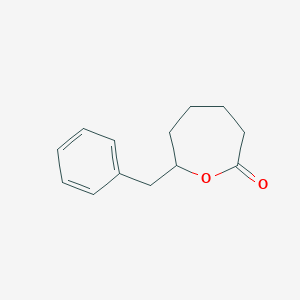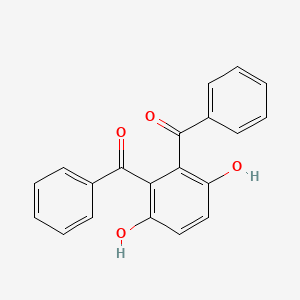
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is a chemical compound with the molecular formula C20H14O4 It is characterized by the presence of two phenyl groups attached to a methanone core, with hydroxyl groups at the 3 and 6 positions of the phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with a phenolic compound in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired methanone derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-].
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] involves its interaction with various molecular targets. The hydroxyl groups on the phenylene ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (4,6-dihydroxy-1,3-phenylene)bis[phenyl-]
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, bis[4-(diethylamino)phenyl]-
Uniqueness
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is unique due to the specific positioning of the hydroxyl groups on the phenylene ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
111936-95-9 |
|---|---|
Fórmula molecular |
C20H14O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(2-benzoyl-3,6-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14O4/c21-15-11-12-16(22)18(20(24)14-9-5-2-6-10-14)17(15)19(23)13-7-3-1-4-8-13/h1-12,21-22H |
Clave InChI |
CXTGEDJQTFDLKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


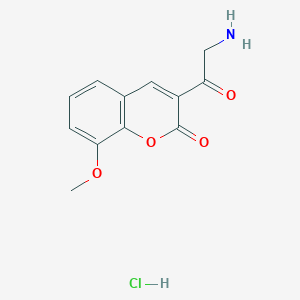
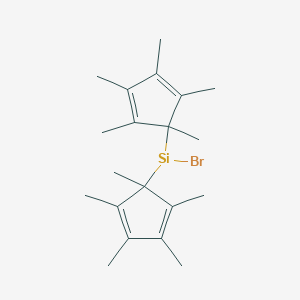
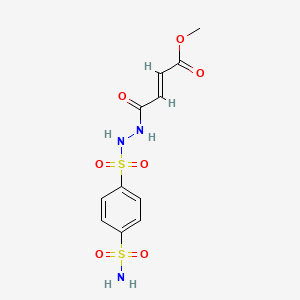
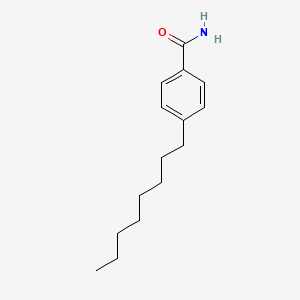
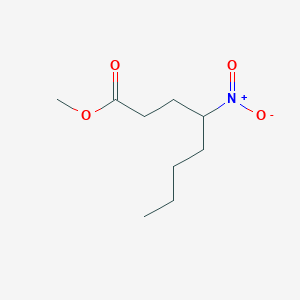
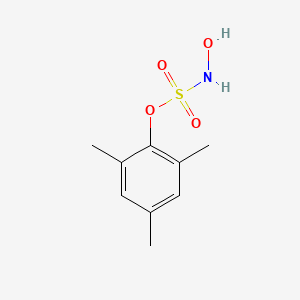
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
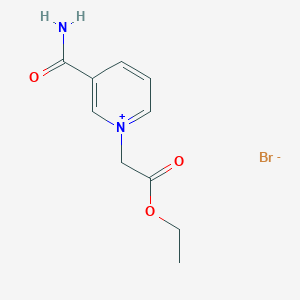
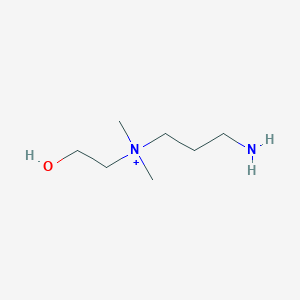
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
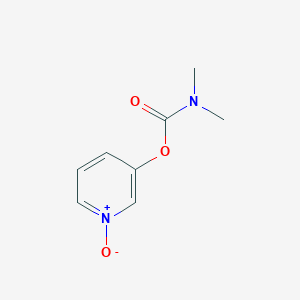
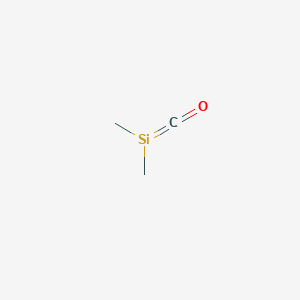
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
